Nitro Group Disorder as a Crystallographic Fingerprint
Single-crystal X-ray diffraction analysis of 2-hydroxy-3-nitrobenzamide reveals a distinctive structural feature: within the asymmetric unit, the nitro group oxygen atoms in one of the two crystallographically independent molecules exhibit quantifiable disorder over two sites, with a refined occupancy ratio of 0.517(9):0.483(9) [1]. This level of disorder is not reported in the crystal structures of the 5-nitro isomer or the unsubstituted 2-hydroxybenzamide parent compound, providing a unique crystallographic fingerprint that can be used to verify identity and phase purity of the 3-nitro isomer [1][2].
| Evidence Dimension | Nitro group oxygen atom site occupancy ratio (disorder) |
|---|---|
| Target Compound Data | 0.517(9) : 0.483(9) |
| Comparator Or Baseline | 2-Hydroxybenzamide (parent) and 2-Hydroxy-5-nitrobenzamide (positional isomer) - no such disorder reported |
| Quantified Difference | Disorder present in target; absent in comparators |
| Conditions | Single-crystal X-ray diffraction at T = 296 K; triclinic crystal system, space group P-1 |
Why This Matters
This quantified disorder serves as a definitive structural differentiator for quality control and identity verification of the 3-nitro isomer during procurement and analytical release.
- [1] Raza, A. R., Danish, M., Tahir, M. N., Nisar, B., & Iqbal, M. S. (2009). 2-Hydroxy-3-nitrobenzamide. Acta Crystallographica Section E, 65(7), o1666. View Source
- [2] Tahir, M. N., et al. (2009). 2-Hydroxy-5-nitrobenzamide. Acta Crystallographica Section E, 65(12), o3243. View Source
